molecular formula C22H19F2NO4 B2943910 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid CAS No. 2243509-80-8

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid

Cat. No.: B2943910
CAS No.: 2243509-80-8
M. Wt: 399.394
InChI Key: CTLPNLUJIQWKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[23]hexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluoren-9-ylmethoxycarbonylamino group attached to a difluorospiro[23]hexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluoren-9-ylmethoxycarbonylamino group. This group can be synthesized through the reaction of fluoren-9-ylmethanol with carbonyl chloride in the presence of a base. The resulting fluoren-9-ylmethoxycarbonyl chloride is then reacted with an appropriate amine to form the fluoren-9-ylmethoxycarbonylamino group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: The compound may be used in the study of biological systems, such as enzyme inhibition or receptor binding.

  • Industry: It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Fmoc-Gly-OH: Another compound with a fluoren-9-ylmethoxycarbonylamino group, used in peptide synthesis.

  • FMOC-D-Pentafluorophenylalanine: A similar compound with a pentafluorophenylalanine group, used in peptide synthesis and other applications.

Uniqueness: 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid is unique due to its difluorospiro[2.3]hexane ring, which imparts distinct chemical properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[23]hexane-1-carboxylic acid, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[2.3]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2NO4/c23-22(24)18(19(26)27)21(22)9-12(10-21)25-20(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLPNLUJIQWKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12C(C2(F)F)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.